molecular formula C8H13NO2S3 B063017 3-Amino-4-(isopropylsulfonyl)-5-(methylthio)thiophene CAS No. 175276-56-9

3-Amino-4-(isopropylsulfonyl)-5-(methylthio)thiophene

Cat. No. B063017
M. Wt: 251.4 g/mol
InChI Key: KREUICQMPFEDBA-UHFFFAOYSA-N
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Description

3-Amino-4-(isopropylsulfonyl)-5-(methylthio)thiophene (AMT) is a heterocyclic compound that belongs to the class of thienothiophene derivatives. AMT has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and organic electronics. In

Mechanism Of Action

The mechanism of action of 3-Amino-4-(isopropylsulfonyl)-5-(methylthio)thiophene is not fully understood. However, studies have suggested that 3-Amino-4-(isopropylsulfonyl)-5-(methylthio)thiophene exerts its anticancer activity by inducing cell cycle arrest and apoptosis in cancer cells. In material science, 3-Amino-4-(isopropylsulfonyl)-5-(methylthio)thiophene has been found to exhibit high charge mobility due to its planar structure and strong intermolecular interactions.

Biochemical And Physiological Effects

3-Amino-4-(isopropylsulfonyl)-5-(methylthio)thiophene has been found to exhibit low toxicity and good biocompatibility in vitro and in vivo. In a study conducted on mice, 3-Amino-4-(isopropylsulfonyl)-5-(methylthio)thiophene was found to exhibit no significant toxicity at a dose of 50 mg/kg body weight. However, further studies are needed to evaluate the long-term toxicity and safety of 3-Amino-4-(isopropylsulfonyl)-5-(methylthio)thiophene.

Advantages And Limitations For Lab Experiments

3-Amino-4-(isopropylsulfonyl)-5-(methylthio)thiophene has several advantages as a research tool, including its high purity, low toxicity, and good solubility in common organic solvents. However, 3-Amino-4-(isopropylsulfonyl)-5-(methylthio)thiophene has some limitations, including its high cost and limited availability.

Future Directions

3-Amino-4-(isopropylsulfonyl)-5-(methylthio)thiophene has several potential future directions, including its use as a building block for the synthesis of novel organic semiconductors with improved device performance, its use as a dopant for the synthesis of high-performance organic field-effect transistors, and its use as a potential anticancer agent in combination with other chemotherapeutic agents. Further studies are needed to evaluate the potential applications of 3-Amino-4-(isopropylsulfonyl)-5-(methylthio)thiophene in these fields.

Synthesis Methods

3-Amino-4-(isopropylsulfonyl)-5-(methylthio)thiophene can be synthesized through various methods, including Suzuki coupling, Stille coupling, and Sonogashira coupling. Among these methods, the Suzuki coupling method has been widely used for the synthesis of 3-Amino-4-(isopropylsulfonyl)-5-(methylthio)thiophene due to its high efficiency and low toxicity. The reaction involves the reaction of 3-bromo-4-(isopropylsulfonyl)-5-(methylthio)thiophene with an arylboronic acid in the presence of a palladium catalyst and a base.

Scientific Research Applications

3-Amino-4-(isopropylsulfonyl)-5-(methylthio)thiophene has been studied for its potential applications in various fields, including medicinal chemistry, material science, and organic electronics. In medicinal chemistry, 3-Amino-4-(isopropylsulfonyl)-5-(methylthio)thiophene has been found to exhibit potent anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and leukemia. In material science, 3-Amino-4-(isopropylsulfonyl)-5-(methylthio)thiophene has been used as a building block for the synthesis of novel organic semiconductors with high charge mobility and improved device performance. In organic electronics, 3-Amino-4-(isopropylsulfonyl)-5-(methylthio)thiophene has been used as a dopant for the synthesis of high-performance organic field-effect transistors.

properties

IUPAC Name

5-methylsulfanyl-4-propan-2-ylsulfonylthiophen-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2S3/c1-5(2)14(10,11)7-6(9)4-13-8(7)12-3/h4-5H,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KREUICQMPFEDBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)C1=C(SC=C1N)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO2S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40372450
Record name 5-(Methylsulfanyl)-4-(propane-2-sulfonyl)thiophen-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40372450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methylsulfanyl-4-propan-2-ylsulfonylthiophen-3-amine

CAS RN

175276-56-9
Record name 4-[(1-Methylethyl)sulfonyl]-5-(methylthio)-3-thiophenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175276-56-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(Methylsulfanyl)-4-(propane-2-sulfonyl)thiophen-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40372450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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